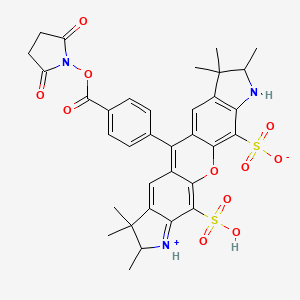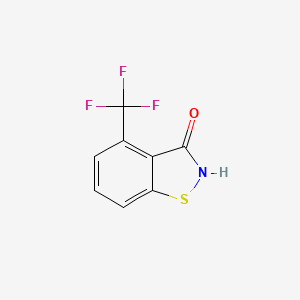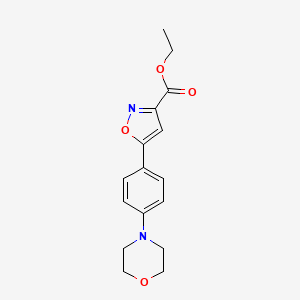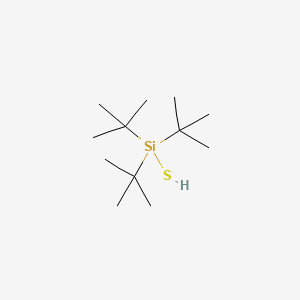
Tri-tert-butylsilanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butylsilanethiol is a silicon compound characterized by the presence of three tert-butyl groups and a unique silicon-sulfur-hydrogen (Si-S-H) functional group. This colorless liquid is known for its role as a hydrogen donor in radical chain reactions .
Méthodes De Préparation
Tri-tert-butylsilanethiol is typically synthesized through the alcoholysis of silicon disulfide. The reaction involves the use of tert-butyl alcohol and silicon disulfide, resulting in the formation of this compound and hydrogen sulfide as a byproduct. The reaction can be represented as follows :
3(CH3)3COH+SiS2→[(CH3)3CO]3SiSH+H2S
The compound is then purified through distillation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tri-tert-butylsilanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in radical chain reactions, donating hydrogen atoms.
Substitution: The Si-S-H group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tri-tert-butylsilanethiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tri-tert-butylsilanethiol involves its ability to donate hydrogen atoms in radical chain reactions. The Si-S-H group plays a crucial role in this process, where the silicon atom stabilizes the radical intermediate, allowing for efficient hydrogen transfer. This mechanism is essential in various chemical transformations and industrial processes .
Comparaison Avec Des Composés Similaires
Tri-tert-butylsilanethiol can be compared with other silicon-containing compounds, such as:
Tri-tert-butoxysilanethiol: Similar in structure but with tert-butoxy groups instead of tert-butyl groups.
Triethylsilane: Another silicon compound used as a hydride donor in reduction reactions.
Tris(trimethylsilyl)silane: Known for its role as a radical reducing agent, often used as an alternative to toxic reducing agents like tributyltin hydride.
The uniqueness of this compound lies in its specific Si-S-H functional group, which imparts distinct reactivity and stability compared to other silicon compounds .
Propriétés
Numéro CAS |
155645-40-2 |
|---|---|
Formule moléculaire |
C12H28SSi |
Poids moléculaire |
232.50 g/mol |
Nom IUPAC |
tritert-butyl(sulfanyl)silane |
InChI |
InChI=1S/C12H28SSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |
Clé InChI |
QLXKSRMVXQTHQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
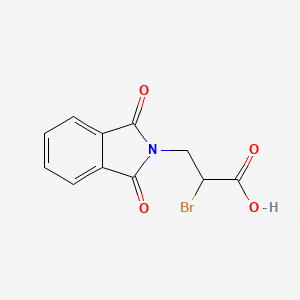
![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
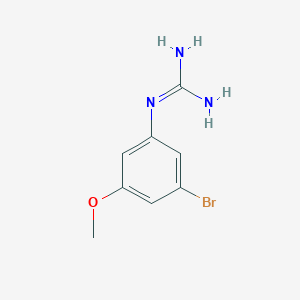
![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
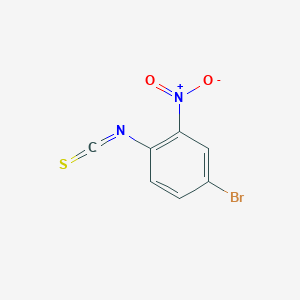

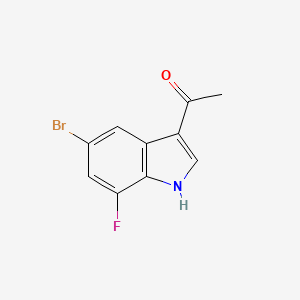

![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)
